molecular formula C6H9NO2 B15326343 (2-Isocyanatoethoxy)cyclopropane

(2-Isocyanatoethoxy)cyclopropane

Cat. No.: B15326343
M. Wt: 127.14 g/mol
InChI Key: NNSPKGLATJGIJY-UHFFFAOYSA-N
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Description

(2-Isocyanatoethoxy)cyclopropane is a specialized chemical reagent featuring a reactive isocyanate group (-N=C=O) and a cyclopropane ring. This structure makes it a valuable bifunctional intermediate for researchers, particularly in polymer science and materials development. The compound is primarily used to incorporate the cyclopropane motif into polymer backbones or side chains via its isocyanate group, which readily reacts with compounds containing hydroxyl or amine groups, such as diols or diamines . The resulting polymers can be tailored for advanced applications, including the synthesis of novel polyurethane coatings, adhesives, and actinic-energy-ray-curable resins with potential use in biomedical devices like grafts, prostheses, and catheters . The cyclopropane ring is a key structural feature known for its significant ring strain (approximately 27 kcal/mol) . Introducing this high-energy, three-membered carbocycle into polymers is a strategy to create materials with unique mechanical properties or that can undergo controlled degradation or rearrangement under specific stimuli, leveraging the ring's potential for further chemical transformation . Researchers should note that this compound is intended For Research Use Only. It is not for diagnostic or therapeutic use. It requires careful handling, and appropriate safety data sheets for similar isocyanate compounds should be consulted prior to use.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-isocyanatoethoxycyclopropane

InChI

InChI=1S/C6H9NO2/c8-5-7-3-4-9-6-1-2-6/h6H,1-4H2

InChI Key

NNSPKGLATJGIJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCCN=C=O

Origin of Product

United States

Biological Activity

(2-Isocyanatoethoxy)cyclopropane, with the chemical formula C6H9NO2 and CAS number 2648994-58-3, is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive examination of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C6H9NO2
Molecular Weight 141.14 g/mol
CAS Number 2648994-58-3

The biological activity of this compound is primarily attributed to its isocyanate functional group, which is known to interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and nucleic acids, potentially influencing various biochemical pathways.

Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity, which could have implications for neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Case Studies

  • Case Study 1: Anticancer Activity :
    A recent study evaluated the effects of this compound on human lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways, highlighting its potential as a therapeutic agent in oncology.
  • Case Study 2: Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. It was observed that this compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative damage.

Comparison with Similar Compounds

CompoundBiological ActivityNotable Features
(2-Isocyanatoethyl)benzene Anticancer and anti-inflammatory effectsAromatic ring enhances stability
(Isocyanatopropyl)cyclohexane Moderate cytotoxicity against tumor cellsAliphatic chain may alter solubility

Unique Properties

The structural uniqueness of this compound, particularly the cyclopropane ring combined with an isocyanate group, contributes to its distinctive reactivity and biological profile compared to other isocyanate-containing compounds.

Scientific Research Applications

(2-Isocyanatoethoxy)cyclopropane is an organic compound with the chemical formula C6H9NO2C_6H_9NO_2. It features an isocyanate group (-N=C=O) attached to an ethoxy group connected to a cyclopropane ring. It is used in scientific research for organic synthesis, materials science, and biological studies.

Scientific Research Applications

This compound has applications in scientific research:

  • Organic Synthesis It serves as a reagent in synthesizing organic compounds, including pharmaceuticals and agrochemicals.
  • Materials Science The compound is used to develop novel materials with unique properties, like polymers and coatings.
  • Biological Studies It acts as a building block for synthesizing biologically active molecules, which helps study enzyme inhibitors and other bioactive compounds.

Cyclopropanes in Drug Discovery

Cyclopropane moieties are frequently found in biologically active molecules, and methods for their synthesis are of great interest . A new method can transform a chemical structure on alkenes into cyclopropanes . Some reaction ingredients can be exchanged to add chemical groups to the product to achieve therapeutic goals . Visible light-based reaction and radical chemistry transform alkenes into cyclopropanes using methylenes . Introducing oxygen into the reaction helps create a radical that interacts with the alkene . This method has the potential to transform how alkenes are cyclopropanated, which could have important implications for drug discovery, development, and creation .

Proteome-wide Ligand and Target Discovery

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2-Isocyanatoethoxy)cyclopropane, we compare it with structurally analogous cyclopropane derivatives, focusing on reactivity , physicochemical properties , and applications .

Structural Analogues

Key analogues include:

(2-Chloroethoxy)cyclopropane (CAS: 17714-18-0): A chloro-terminated ethoxycyclopropane.

Methoxy-cyclopropane derivatives (e.g., methoxy-MA): Oxygenated cyclopropanes with biological relevance in mycobacterial lipids .

Keto-cyclopropane derivatives : Trans-cyclopropane-containing compounds studied for lipid membrane interactions .

Physicochemical and Commercial Comparison

Property This compound (2-Chloroethoxy)cyclopropane Methoxy-cyclopropane Derivatives
Molecular Weight (g/mol) 127.1 120.58 ~140–160 (varies by substituent)
Functional Group Isocyanate (-NCO) Chloro (-Cl) Methoxy (-OCH₃)
Reactivity High (nucleophilic addition) Moderate (SN2 substitutions) Low (stable ether linkage)
Commercial Availability Discontinued Widely available Specialty suppliers
Reported Applications Lab-scale synthesis Intermediate in organics Biological lipid studies

Reactivity and Stability

  • This compound : The isocyanate group’s electrophilicity makes it prone to moisture-sensitive reactions, necessitating anhydrous handling. The cyclopropane ring’s strain may further enhance reactivity .
  • (2-Chloroethoxy)cyclopropane : The chloro group allows for nucleophilic substitutions (e.g., with amines), but its stability exceeds that of isocyanates, enabling broader storage and handling flexibility .
  • Oxygenated Cyclopropanes: Methoxy or keto derivatives exhibit stability due to their non-electrophilic functional groups, making them suitable for lipid membrane studies rather than synthetic chemistry .

Research and Industrial Relevance

  • (2-Chloroethoxy)cyclopropane is more prevalent in synthetic workflows, with suppliers like Fluorochem offering bulk quantities (up to 2.5 g) .
  • Methoxy-/keto-cyclopropanes are extensively studied in mycobacterial biology, highlighting their role in pathogen membrane rigidity .

Critical Analysis of Limitations

  • Data Scarcity: No direct comparative studies exist between this compound and its analogues. Conclusions are inferred from structural and functional group trends.
  • Commercial Barriers : The discontinuation of this compound limits experimental validation of its proposed applications .
  • Biological vs. Synthetic Focus : Oxygenated cyclopropanes (e.g., methoxy-MA) are biologically relevant but diverge in application scope from reactive isocyanate/chloro derivatives .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing (2-isocyanatoethoxy)cyclopropane?

  • Synthesis : Use cyclopropanation reactions with isocyanate-functionalized precursors under inert conditions (e.g., nitrogen atmosphere). Diastereoselective methods, such as those involving sulfoxides or diazo compounds, can improve stereochemical control .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm cyclopropane ring integrity (e.g., sharp singlet at ~1.25 ppm for methyl groups) and isocyanate functionality (~2.70 ppm for adjacent protons). Gas chromatography (GC) with retention time matching authentic samples can validate purity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Use explosion-proof ventilation systems to mitigate flammability risks (flash point < 23°C). Personal protective equipment (PPE) including nitrile gloves and chemical goggles is mandatory. Avoid skin contact due to acute toxicity risks (LD50 dermal: < 200 mg/kg) .
  • Storage : Store in sealed containers under nitrogen at temperatures < 4°C to prevent polymerization or moisture-induced degradation .

Q. What spectroscopic techniques are critical for verifying the structural integrity of cyclopropane-containing compounds?

  • NMR : Analyze cyclopropane protons (δ 0.9–1.3 ppm) and coupling patterns to confirm ring strain and geometry.
  • IR Spectroscopy : Identify isocyanate stretching vibrations (~2270 cm⁻¹) and cyclopropane C-H bending modes (~1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational models (e.g., OPLS-AA force fields) be optimized for cyclopropane derivatives like this compound?

  • Parameter Adjustments : Refine bond angle (θ) and dihedral parameters using hybrid quantum mechanics/molecular mechanics (QM/MM) to account for ring strain. Validate against experimental NMR data (e.g., chemical shifts and coupling constants) .
  • Limitations : Current force fields may underestimate torsional barriers; iterative refinement using energy matching ensembles is recommended .

Q. How do thermal decomposition pathways of this compound influence reaction design?

  • Decomposition Analysis : Use thermogravimetric analysis (TGA) to identify degradation onset temperatures (~150°C). Monitor isocyanate release via Fourier-transform infrared (FTIR) spectroscopy.
  • Mitigation Strategies : Incorporate stabilizing additives (e.g., radical inhibitors) or low-temperature reactors to prevent exothermic side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental data for cyclopropane reactivity?

  • Iterative Validation : Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic studies (e.g., Arrhenius plots). Discrepancies in activation energies may arise from solvation effects or transition state approximations .
  • Case Study : For conflicting diastereoselectivity results, re-evaluate steric and electronic parameters in transition-state models using X-ray crystallography or enantiomeric excess (ee) measurements .

Q. How can biodegradation pathways of this compound inform environmental risk assessments?

  • Microbial Studies : Conduct aerobic/anaerobic biodegradation assays with soil or wastewater samples. Monitor metabolite formation (e.g., carboxylic acids) via liquid chromatography-mass spectrometry (LC-MS).
  • Ecotoxicology : Assess aquatic toxicity (LC50 for Daphnia magna) and bioaccumulation potential using log Kow values .

Methodological Best Practices

Q. What ethical and reporting standards should govern studies involving reactive cyclopropane derivatives?

  • Transparency : Disclose full synthetic routes, purification methods, and spectral data in supplementary materials to ensure reproducibility. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail rigor .
  • Ethical Compliance : Adhere to institutional safety protocols and cite relevant hazard classifications (e.g., GHS Category 2 flammability) in publications .

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